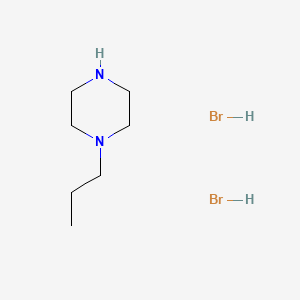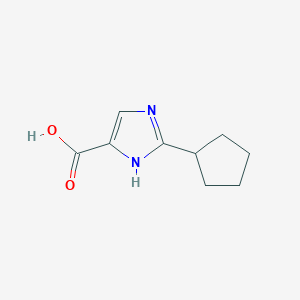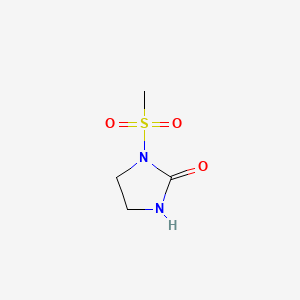
1-プロピルピペラジン二臭化水素酸塩
概要
説明
1-Propylpiperazine Dihydrobromide is an organic compound with the chemical formula C7H18Br2N2. It is a derivative of piperazine, a heterocyclic amine, and is commonly used in various chemical syntheses. The compound appears as a colorless or white crystalline powder and is soluble in water and some organic solvents .
科学的研究の応用
1-Propylpiperazine Dihydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor antagonists.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and intermediates for drug synthesis.
作用機序
Mode of Action
1-Propylpiperazine Dihydrobromide is known to react with potassium thiocyanate to yield 1-(4-n-propyl)piperazine thioamide . .
Biochemical Pathways
It has been used in the synthesis of amidines and sulfonamides of 5-and 6-amino-2,3-bis(4-alkyl-1-piperazazinyl)quinoxalines , suggesting it may play a role in these chemical reactions.
Pharmacokinetics
Its solubility in water is 50 mg/mL, indicating that it may have good bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known that the compound is hygroscopic , suggesting that moisture in the environment could potentially affect its stability.
生化学分析
Biochemical Properties
1-Propylpiperazine Dihydrobromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it reacts with potassium thiocyanate to yield 1-(4-n-propyl)piperazine thioamide . This interaction is crucial for the synthesis of amidines and sulfonamides of 5-and 6-amino-2,3-bis(4-alkyl-1-piperazazinyl)quinoxalines . These interactions highlight the compound’s versatility in biochemical synthesis.
Molecular Mechanism
The molecular mechanism of 1-Propylpiperazine Dihydrobromide involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, it has been used in the synthesis of amidines and sulfonamides, which are known to interact with various enzymes and proteins . These interactions are essential for understanding the compound’s biochemical activity at the molecular level.
Dosage Effects in Animal Models
The effects of 1-Propylpiperazine Dihydrobromide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and toxicity levels is essential for determining safe and effective dosages for research and potential therapeutic applications .
Metabolic Pathways
1-Propylpiperazine Dihydrobromide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity .
Transport and Distribution
The transport and distribution of 1-Propylpiperazine Dihydrobromide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its biochemical activity .
Subcellular Localization
1-Propylpiperazine Dihydrobromide’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its activity. Understanding its subcellular localization is crucial for elucidating its role in cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: 1-Propylpiperazine Dihydrobromide can be synthesized through the reaction of 1-propylpiperazine with hydrobromic acid. The reaction typically involves the following steps:
- Dissolving 1-propylpiperazine in a suitable solvent such as dichloromethane.
- Adding hydrobromic acid to the solution under controlled temperature conditions.
- Allowing the reaction to proceed until the formation of the dihydrobromide salt is complete.
- Isolating the product by filtration and recrystallization .
Industrial Production Methods: Industrial production of 1-Propylpiperazine Dihydrobromide follows similar synthetic routes but on a larger scale. The process involves:
- Using large reactors for the reaction.
- Employing automated systems for precise control of reaction conditions.
- Implementing purification techniques such as distillation and crystallization to obtain high-purity products .
化学反応の分析
Types of Reactions: 1-Propylpiperazine Dihydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It reacts with potassium thiocyanate to yield 1-(4-n-propyl)piperazine thioamide.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions:
Potassium Thiocyanate: Used in substitution reactions to form thioamides.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed:
Thioamides: Formed from substitution reactions with thiocyanates.
Oxidized and Reduced Derivatives: Depending on the specific redox conditions applied.
類似化合物との比較
- 1-Ethylpiperazine
- 1-Methylpiperazine
- 1-Isopropylpiperazine
Comparison: 1-Propylpiperazine Dihydrobromide is unique due to its specific propyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in synthesizing specific derivatives and studying its effects on biological systems .
特性
IUPAC Name |
1-propylpiperazine;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2BrH/c1-2-5-9-6-3-8-4-7-9;;/h8H,2-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPQLWVHCBATKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCNCC1.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60214484 | |
| Record name | N-Propylpiperazinium dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60214484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64262-23-3 | |
| Record name | N-Propylpiperazinium dibromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064262233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Propylpiperazinium dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60214484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-propylpiperazinium dibromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.854 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Propylpiperazine dihydrobromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5EFZ3XVD3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(2-Methoxyethyl)amino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364103.png)
![4-Bromo-1-[(2-fluorophenyl)methyl]pyrazole](/img/structure/B1364108.png)












